molecular formula C12H12O4 B13774949 Ethyl 1,5-benzodioxepin-2-carboxylate

Ethyl 1,5-benzodioxepin-2-carboxylate

Cat. No.: B13774949
M. Wt: 220.22 g/mol
InChI Key: RKOZHBFJOJLHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1,5-Benzodioxepin-2-carboxylate, with the CAS Registry Number 91497-22-2 , is a chemical compound offered for research and development purposes. It has a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol . Its chemical structure is defined by the SMILES notation CCOC(=O)C1CCOc2c(O1)cccc2 . As a benzodioxepin derivative, this compound is part of a class of organooxygen compounds that are of significant interest in various chemical and pharmaceutical research areas . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a bulk quote for this compound, and all sales are final.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

ethyl 2H-1,5-benzodioxepine-4-carboxylate

InChI

InChI=1S/C12H12O4/c1-2-14-12(13)11-7-8-15-9-5-3-4-6-10(9)16-11/h3-7H,2,8H2,1H3

InChI Key

RKOZHBFJOJLHHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CCOC2=CC=CC=C2O1

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Route Design

Retrosynthetic Analysis of Ethyl 1,5-Benzodioxepin-2-carboxylate

A logical retrosynthetic analysis of this compound begins with the disconnection of the seven-membered ring. The key functionalities within the target molecule are the ester and the two ether linkages forming the dioxepin ring. A primary disconnection can be made at the C-O bonds of the ether linkages, suggesting a formation based on a catechol precursor and a suitable four-carbon building block.

Further disconnection of the ester group via a C-C bond cleavage points towards an intramolecular cyclization strategy. Specifically, a Dieckmann condensation is a powerful method for the formation of cyclic β-keto esters. This leads to a key diester intermediate. This intermediate can be retrosynthetically disconnected at the two ether linkages, which can be formed via a double Williamson ether synthesis. This reveals catechol and a halo-substituted diethyl ester as the starting materials.

This retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection (C-C): Dieckmann Condensation

Intermediate: A substituted diethyl malonate derivative linked to a benzene (B151609) ring via two ether bonds.

Disconnection (C-O): Williamson Ether Synthesis

Starting Materials: Catechol and a suitable electrophilic C4 diester synthon.

This analysis highlights a classical and robust two-step forward synthesis: a Williamson ether synthesis to construct the acyclic precursor, followed by an intramolecular Dieckmann condensation to form the seven-membered ring.

Direct Synthesis Approaches to the 1,5-Benzodioxepin Ring System

Beyond the classical approach, several modern synthetic methodologies have been developed for the construction of the 1,5-benzodioxepin ring system. These methods offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities.

Cyclization Reactions for Benzodioxepin Ring Formation

Cyclization reactions are fundamental to the synthesis of the 1,5-benzodioxepin core. These can be broadly categorized into multi-component reactions and more traditional intra- and intermolecular cyclization pathways.

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step, minimizing waste and purification steps. For the synthesis of related benzodioxepinone structures, the Passerini three-component reaction has been successfully employed. nih.govnih.gov This reaction typically involves an isocyanide, a carboxylic acid, and a carbonyl compound. In the context of benzodioxepinone synthesis, a bifunctional starting material containing both a carboxylic acid and a carbonyl group can react with an isocyanide to directly form the heterocyclic ring system. nih.gov This approach provides a rapid and convergent route to the core structure.

Reaction TypeComponentsProductReference
Passerini ReactionBifunctional acid-carbonyl, IsocyanideBenzodioxepinone nih.gov

The classical synthesis of this compound relies on a sequence of inter- and intramolecular cyclizations.

Intermolecular Williamson Ether Synthesis: This reaction forms the acyclic precursor to the benzodioxepin ring. Catechol, upon deprotonation with a suitable base, acts as a dinucleophile, reacting with an appropriate electrophile. For the synthesis of the target molecule, a dihalo-substituted ester can be used.

Intramolecular Dieckmann Condensation: This is a key ring-closing step. The acyclic diester precursor, when treated with a strong base, undergoes an intramolecular condensation to form a cyclic β-keto ester. mdpi.com Subsequent workup and decarboxylation (if desired) yield the final product. The Dieckmann condensation is particularly effective for forming five- and six-membered rings, but can also be applied to the synthesis of seven-membered rings, albeit sometimes with lower yields. mdpi.com

Transition-Metal Catalyzed Methodologies for Ring Construction

Transition-metal catalysis has revolutionized organic synthesis, and the construction of heterocyclic rings is no exception. Various transition metals, including palladium, rhodium, and copper, have been utilized in the synthesis of benzodioxepin and related structures.

Copper-Catalyzed Reactions: An efficient method for the synthesis of halogenated benzodioxepinones involves a tandem oxidation and iodolactonization reaction of 2-O-tethered alkenyl benzaldehydes, mediated by copper(I) iodide and tert-butyl hydroperoxide. nih.gov This reaction proceeds through the in-situ oxidation of the aldehyde to a carboxylic acid, followed by an iodolactonization to form the seven-membered ring. nih.gov

Palladium-Catalyzed Cyclizations: Palladium catalysts are widely used for C-O bond formation. While direct palladium-catalyzed synthesis of the 1,5-benzodioxepin ring is less common, related strategies for the synthesis of dibenzodiazepines and other heterocycles provide a proof of principle. nih.gov These reactions often involve the cross-coupling of precursors followed by an intramolecular condensation.

Rhodium-Catalyzed Cycloadditions: Rhodium catalysts have been employed in the (5+2) cycloaddition of o-vinylphenols with alkynes to generate benzoxepine (B8326511) skeletons. nih.govorganic-chemistry.org This powerful method allows for the rapid construction of the seven-membered ring in an atom-economical fashion.

CatalystReaction TypeStarting MaterialsProductReference
Copper(I) IodideTandem Oxidation/Iodolactonization2-O-tethered alkenyl benzaldehydesHalogenated Benzodioxepinones nih.gov
Palladium CatalystCross-coupling/Condensationo-carbonyl anilines/phenols, dihaloarenesDibenzo-heterocycles nih.gov
Rhodium Catalyst(5+2) Cycloadditiono-vinylphenols, alkynesBenzoxepines nih.govorganic-chemistry.org

Organocatalytic and Metal-Free Approaches

In recent years, there has been a significant shift towards the use of organocatalysis and metal-free synthetic methods to avoid the potential toxicity and cost of transition metals.

Organocatalytic Enantioselective Synthesis: An efficient organocatalytic enantioselective synthesis of chiral 1,4-benzodioxepines has been developed. nih.gov This method utilizes a chiral phosphoric acid catalyst to promote an intramolecular oxetane (B1205548) desymmetrization of benzylic alcohols bearing an internal oxetane, leading to the formation of the seven-membered ring with high enantioselectivity. nih.gov

Metal-Free Cyclization: The synthesis of related heterocyclic systems, such as phenoxazines, has been achieved through metal-free O-arylation of a phenol (B47542) with a diaryliodonium salt, followed by an intramolecular N-arylation to form the cyclized product. This demonstrates the potential for metal-free strategies in the formation of C-O bonds for the construction of benzodioxepin rings.

Green Chemistry Principles in the Synthesis of Benzodioxepin Esters

Green chemistry represents a fundamental shift in the approach to chemical synthesis, aiming to reduce the environmental impact of chemical processes. researchgate.net The core principles of green chemistry are integral to the modern synthesis of complex molecules like benzodioxepin esters. These principles encourage the design of products and processes that minimize the use and generation of hazardous substances. researchgate.net Key considerations include the use of safer solvents, maximizing the incorporation of all materials into the final product (atom economy), and employing energy-efficient reaction conditions. researchgate.netacs.org

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. For the synthesis of heterocyclic scaffolds related to benzodioxepins, solvent-free reaction conditions have proven effective. For instance, the condensation of o-phenylenediamine (B120857) with ketones to form benzodiazepines, a similar seven-membered heterocyclic system, can be achieved efficiently under solvent-free conditions using reusable catalysts. researchgate.netsemanticscholar.orgresearchgate.net This approach not only simplifies the work-up procedure but also reduces waste and potential environmental contamination.

Similarly, conducting reactions in aqueous media offers a green alternative to traditional organic solvents. Water is non-toxic, non-flammable, and readily available. While organic substrates may have limited solubility in water, various techniques can overcome this challenge, making it a viable medium for certain steps in the synthesis of benzodioxepin precursors.

Table 1: Comparison of Reaction Media in Heterocyclic Synthesis

FeatureTraditional Organic SolventsSolvent-Free ConditionsAqueous Media
Environmental Impact High (VOCs, toxicity, disposal issues)MinimalLow (Benign)
Safety Hazard High (Flammability, toxicity)ReducedMinimal
Reaction Efficiency Often highCan be high, may require catalystVariable, may require surfactants or co-solvents
Product Isolation Often requires extraction/distillationSimplified, direct isolationOften requires extraction
Cost High (Purchase and disposal)LowVery Low

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wordpress.comjocpr.com Synthetic methods should be designed to maximize atom economy, thereby minimizing the generation of waste byproducts. acs.org Reactions with high atom economy are inherently more sustainable as they make better use of starting materials. jocpr.comnih.gov

Key Strategies for Waste Minimization:

Catalytic Reagents: Utilizing catalytic reagents in place of stoichiometric ones is a cornerstone of green chemistry. Catalysts are used in small amounts and can be recycled, significantly reducing waste. researchgate.netmdpi.com

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time can improve yield and selectivity, thus minimizing the formation of unwanted byproducts and residual starting materials. blazingprojects.com

Reaction Type Selection: Addition and rearrangement reactions are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. acs.org For example, a Diels-Alder reaction can exhibit 100% atom economy. jocpr.com

In the context of this compound synthesis, a route involving a cycloaddition reaction to form the seven-membered ring would be preferable from an atom economy perspective over a multi-step process involving protecting groups and generating significant byproducts.

The reliance on petroleum-based starting materials is a major sustainability challenge for the chemical industry. greenchemistry-toolkit.org A key goal of green chemistry is to shift towards the use of renewable feedstocks, such as biomass, which includes materials derived from plants like cellulose, lignin, and carbohydrates. kit.eduresearchgate.netyork.ac.uk These resources are abundant and offer a carbon-neutral alternative to fossil fuels. greenchemistry-toolkit.orgblazingprojects.com

For the synthesis of the benzodioxepin scaffold, catechol (1,2-dihydroxybenzene) is a key precursor. Traditionally derived from petroleum, catechol can also be synthesized from renewable resources like lignin, a major component of woody biomass, or from glucose through engineered microbial pathways. kit.edu Developing efficient methods to convert these bio-derived platform chemicals into the necessary building blocks for this compound is an active area of research aimed at enhancing the sustainability of its production. researchgate.net

Esterification and Functional Group Interconversions for Carboxylate Moiety

The most common method for forming the ester is the Fischer esterification, which involves reacting the corresponding carboxylic acid (1,5-benzodioxepin-2-carboxylic acid) with ethanol (B145695) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This is an equilibrium-driven reaction, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water that is formed as a byproduct. masterorganicchemistry.com

Table 2: Overview of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid, Alcohol, Acid CatalystTypically heatedInexpensive reagents, suitable for large scale masterorganicchemistry.comReversible reaction, can require harsh acidic conditions masterorganicchemistry.comrug.nl
Acyl Chloride Method Acyl Chloride, Alcohol, BaseOften at room temperatureHigh yield, fast reactionAcyl chloride is moisture-sensitive and corrosive
Mukaiyama Esterification Carboxylic Acid, Alcohol, Mukaiyama's ReagentMild, neutral conditionsGood for acid/base sensitive substrates rug.nlReagent is expensive, generates byproducts

Functional group interconversion (FGI) is a strategic process in organic synthesis where one functional group is converted into another. ub.edusolubilityofthings.com The carboxylate moiety of this compound can be a versatile handle for further molecular elaboration through various FGIs.

Examples of FGIs for the Ester Group:

Reduction to Alcohol: The ester can be reduced to a primary alcohol ( (1,5-benzodioxepin-2-yl)methanol) using powerful reducing agents like lithium aluminum hydride (LiAlH4). fiveable.meimperial.ac.uk

Conversion to Amide: Reacting the ester with an amine (ammonolysis) can produce the corresponding amide. This reaction is often slower than using a more reactive acyl chloride but can be driven to completion.

Hydrolysis to Carboxylic Acid: The ester can be converted back to the carboxylic acid via acid- or base-catalyzed hydrolysis, allowing for different subsequent reactions from the acid functional group. masterorganicchemistry.com

Stereoselective and Enantioselective Synthesis of Benzodioxepin Scaffolds

While this compound itself is achiral, the introduction of substituents on the seven-membered dioxepin ring can create stereocenters. Therefore, the development of stereoselective and enantioselective synthetic methods is crucial for producing specific stereoisomers, which may have distinct biological activities.

The synthesis of medium-sized heterocyclic scaffolds often presents challenges in controlling stereochemistry. However, modern catalytic methods have shown great promise. For instance, transition metal-catalyzed reactions, such as those employing rhodium, can facilitate cycloisomerization reactions to form medium-sized rings with high stereoselectivity. acs.org

Drawing parallels from the synthesis of other seven-membered heterocyclic systems like benzodiazepines and benzothiazepanes, enantioselective approaches often rely on:

Chiral Catalysts: Using chiral catalysts to direct the formation of one enantiomer over the other.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to guide a stereoselective reaction, after which the auxiliary is removed.

Starting from a Chiral Pool: Employing naturally occurring chiral molecules as starting materials.

For the benzodioxepin scaffold, an enantioselective synthesis could involve an asymmetric cyclization or the stereoselective addition of a substituent to a pre-formed ring. The development of such methods is essential for exploring the full chemical and biological space of substituted benzodioxepin derivatives. nih.govfigshare.com

Elucidation of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Reactions on the Benzodioxepin Ring

The benzodioxepin ring system is the primary site for electrophilic and nucleophilic attack, with the aromatic nucleus and the heteroatoms of the dioxepin ring exhibiting distinct reactivities.

The benzene (B151609) ring of the benzodioxepin moiety is susceptible to electrophilic aromatic substitution. The two oxygen atoms of the fused dioxepin ring act as electron-donating groups, activating the aromatic ring towards electrophiles. libretexts.org This activation directs incoming electrophiles primarily to the ortho and para positions relative to the ether linkages.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu For instance, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would be expected to yield nitro-substituted derivatives. libretexts.org Similarly, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst would introduce halogen atoms onto the aromatic ring. The precise regioselectivity of these substitutions can be influenced by steric hindrance from the dioxepin ring and the ethyl carboxylate group.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Ortho- and para-nitro derivatives
BrominationBr₂, FeBr₃Ortho- and para-bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho- and para-acyl derivatives

The oxygen atoms of the dioxepin ring, being heteroatoms with lone pairs of electrons, are potential sites for nucleophilic attack. However, due to the stability of the ether linkages, these reactions typically require harsh conditions. Under strongly acidic conditions, protonation of an ether oxygen can occur, potentially leading to ring-opening reactions.

Transformations of the Ester Functional Group

The ethyl carboxylate group is a versatile functional handle that can undergo a variety of transformations, including hydrolysis, transesterification, reduction, and oxidation.

The ester functional group can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. libretexts.orglardbucket.org Acid-catalyzed hydrolysis is a reversible process, typically requiring an excess of water to drive the equilibrium towards the products. lardbucket.org In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the carboxylate salt, which can then be acidified to produce the carboxylic acid. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis:

Ethyl 1,5-benzodioxepin-2-carboxylate + H₂O (H⁺ catalyst) ⇌ 1,5-Benzodioxepin-2-carboxylic acid + Ethanol (B145695) libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

this compound + NaOH → Sodium 1,5-benzodioxepin-2-carboxylate + Ethanol masterorganicchemistry.com

Sodium 1,5-benzodioxepin-2-carboxylate + H₃O⁺ → 1,5-Benzodioxepin-2-carboxylic acid + Na⁺ + H₂O

Transesterification, the conversion of one ester to another, can also be achieved under both acidic and basic conditions by reacting the parent ester with an excess of a different alcohol. masterorganicchemistry.com For example, reaction with methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound.

ReactionConditionsProducts
Acidic HydrolysisExcess H₂O, H⁺ catalyst1,5-Benzodioxepin-2-carboxylic acid, Ethanol
Basic HydrolysisNaOH or KOH, then H₃O⁺1,5-Benzodioxepin-2-carboxylic acid, Ethanol
TransesterificationExcess R'OH, H⁺ or RO⁻ catalyst1,5-Benzodioxepin-2-carboxylate (new R' group)

The ester group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). adichemistry.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition, ultimately converting the ethyl carboxylate to a hydroxymethyl group at the 2-position of the benzodioxepin ring. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters.

Reduction with LiAlH₄:

this compound + LiAlH₄ (followed by aqueous workup) → (1,5-Benzodioxepin-2-yl)methanol + Ethanol adichemistry.comlibretexts.org

Oxidation of the benzodioxepin ring system, particularly under vigorous conditions, can lead to cleavage of the aromatic ring or the dioxepin moiety. The specific products would depend on the oxidizing agent and reaction conditions employed.

Ring-Opening, Ring-Contraction, and Rearrangement Processes

The seven-membered dioxepin ring, while relatively stable, can participate in ring-opening, ring-contraction, and rearrangement reactions under specific conditions.

Ring-opening polymerization of related lactone structures like 1,5-dioxepan-2-one (B1217222) has been studied, suggesting that under certain catalytic conditions, the dioxepin ring of this compound could potentially undergo similar transformations. ic.ac.uk Acid-catalyzed ring-opening may occur following protonation of one of the ether oxygens, leading to the formation of a diol derivative. khanacademy.org

Ring-contraction reactions are a class of organic reactions that result in a decrease in ring size. etsu.edu While not specifically documented for this compound, such processes can be induced by various reagents and conditions, often proceeding through carbocationic intermediates. etsu.edu

Cycloaddition Chemistry Involving the Benzodioxepin System

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. In these reactions, two or more unsaturated molecules combine to form a cyclic adduct, with the formation of two new sigma bonds. While various heterocyclic systems actively participate in cycloadditions, the specific involvement of the 1,5-benzodioxepin core in such reactions is not extensively detailed in contemporary literature.

However, the reactivity of structurally analogous seven-membered heterocyclic systems can provide valuable insights. For instance, the synthesis of benzoxepine (B8326511) skeletons, which also feature a seven-membered oxygen-containing ring fused to a benzene ring, has been achieved through a formal (5+2) cycloaddition. This reaction involves the combination of o-vinylphenols with alkynes, catalyzed by rhodium and copper complexes, demonstrating the utility of cycloaddition in accessing these larger ring systems. organic-chemistry.org Similarly, benzodiazepines, which are nitrogen analogs of benzodioxepins, are known to undergo 1,3-dipolar cycloaddition reactions, highlighting the potential reactivity of the seven-membered heterocyclic structure. researchgate.net These examples suggest that the π-electron system of the 1,5-benzodioxepin ring could potentially participate in various modes of cycloaddition, although specific studies on this compound are needed to confirm this reactivity.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of Ethyl 1,5-benzodioxepin-2-carboxylate. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the molecule's conformation and dynamic processes.

The structural backbone of the molecule is pieced together using a suite of NMR experiments.

¹H NMR: The proton spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. The aromatic protons of the benzo group typically appear in the range of δ 6.8-7.2 ppm. The protons of the seven-membered dioxepin ring are expected in the aliphatic region, with the methine proton at the C2 position being significantly downfield due to its proximity to the ester and an oxygen atom. The methylene (B1212753) protons of the ethyl ester would present as a quartet, while the terminal methyl group would be a triplet.

¹³C NMR: The carbon spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals include the carbonyl carbon of the ester group (δ ~170 ppm), the aromatic carbons (δ 110-150 ppm), and the aliphatic carbons of the dioxepin ring and the ethyl group. nih.govlibretexts.org

2D NMR:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would establish the connectivity within the ethyl group (-CH₂-CH₃) and map the relationships between protons on the dioxepin ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. sdsu.edu It is critical for connecting different fragments of the molecule, such as linking the protons on the dioxepin ring to the aromatic carbons and the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing essential information for determining the molecule's three-dimensional structure and preferred conformation. researchgate.net

Based on these techniques, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved.

Table 1: Predicted ¹H and ¹³C NMR Assignments for this compound.

Atom Number Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Multiplicity
2 75.5 4.95 dd
3 30.2 2.20, 2.45 m
4 68.0 4.10, 4.30 m
5a 148.5 - -
6 122.0 7.05 m
7 121.5 6.95 m
8 121.5 6.95 m
9 122.0 7.05 m
9a 148.5 - -
C=O 170.8 - -
O-CH₂ 61.5 4.25 q

The seven-membered dioxepin ring is not planar and exists in a dynamic equilibrium between different conformations. Studies on the parent 1,5-benzodioxepin ring system have shown that it primarily adopts two key conformations: a lower-energy chair (C) form and a higher-energy twist-boat (TB) form. cdnsciencepub.comresearchgate.net

Dynamic NMR (DNMR): At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this interconversion can be slowed down. DNMR experiments can "freeze out" the individual conformers, allowing for their direct observation and characterization. For the parent 1,5-benzodioxepin, the chair conformation is the major component (~80%) in solution. cdnsciencepub.comingentaconnect.com The energy barrier for the chair inversion process has been determined to be approximately 6.5 kcal/mol. ingentaconnect.com The presence of the ethyl carboxylate substituent at the C2 position is expected to influence the conformational equilibrium, potentially favoring a chair conformation where this bulky group occupies a pseudo-equatorial position to minimize steric strain.

Chemical Shift Perturbations: The binding of a substrate or other molecule to this compound can be studied by monitoring changes in the chemical shifts of its protons and carbons. These perturbations can map the binding site and provide information about the induced conformational changes upon binding.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the molecular formula and investigating the fragmentation patterns of a molecule, which provides structural clues.

The molecular formula of this compound is C₁₂H₁₄O₄. guidechem.com HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm). This accurate mass measurement allows for the unambiguous determination of the elemental composition, confirming the molecular formula.

Table 2: HRMS Data for this compound.

Formula Species Calculated Exact Mass Measured Exact Mass
C₁₂H₁₄O₄ [M+H]⁺ 223.0965 (Predicted within 5 ppm)

In the mass spectrometer, the molecular ion can be induced to break apart into smaller, characteristic fragment ions. Analyzing these fragmentation patterns helps to confirm the structure. For this compound, key expected fragmentation pathways include:

Loss of the ethoxy group (-•OCH₂CH₃): A common fragmentation for ethyl esters, leading to a prominent acylium ion. libretexts.org

Loss of ethylene (B1197577) (C₂H₄): Via a McLafferty rearrangement involving the ester group. libretexts.org

Loss of the entire ethyl ester side chain: Cleavage of the C2-C(O) bond.

Ring cleavage: Fragmentation of the seven-membered dioxepin ring, which can occur through various pathways, providing further structural confirmation.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational frequencies of bonds within the molecule. Key absorptions are expected for the C=O stretch of the ester, the C-O bonds of the ester and ether linkages, the aromatic C=C bonds, and the aliphatic and aromatic C-H bonds. masterorganicchemistry.com The ester carbonyl (C=O) stretch is typically a very strong and sharp band, making it easily identifiable. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides similar vibrational information but is based on the inelastic scattering of light. uh.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it is a good complementary technique to IR for observing the vibrations of the aromatic ring and the C-C backbone of the molecule.

Table 3: Predicted Vibrational Spectroscopy Assignments for this compound.

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Aromatic C-H Stretch 3100-3000 Medium
Aliphatic C-H Stretch 2980-2850 Medium
Ester C=O Stretch 1750-1735 Weak
Aromatic C=C Stretch 1600, 1475 Strong
Asymmetric C-O-C Stretch 1280-1250 Medium

Vibrational Mode Assignments for Key Functional Groups.

Information regarding the experimental vibrational frequencies and their assignments for the key functional groups (such as the ester carbonyl, the dioxepin ring, and the ethyl group) of this compound is not present in the searched scientific literature.

X-ray Crystallography for Solid-State Structure Determination.

A crystallographic study of this compound has not been reported. Consequently, data on its solid-state structure, including molecular geometry, bond parameters, intermolecular interactions, and crystal packing, is unavailable.

Molecular Geometry and Bond Parameters.

Without X-ray crystallography data, specific bond lengths, bond angles, and dihedral angles for this compound cannot be provided.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of Ethyl 1,5-benzodioxepin-2-carboxylate. DFT methods provide a balance between computational cost and accuracy, making them a standard tool for studying medium-sized organic molecules.

A crucial first step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The electronic structure of the optimized geometry can then be analyzed to understand the distribution of electrons within the molecule. This includes generating electron density maps and molecular electrostatic potential (MEP) maps. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. For this compound, the oxygen atoms of the dioxepin ring and the carboxylate group are expected to be regions of high negative potential, while the hydrogen atoms of the aromatic ring would exhibit positive potential.

Table 1: Representative Theoretical Bond Lengths and Angles for a DFT-Optimized 1,5-Benzodioxepin Ring System (Note: This table is illustrative of typical values for the core ring system, as specific optimized geometry data for this compound is not publicly available.)

ParameterTypical Calculated Value (Å or °)Description
C(ar)-O Bond Length~1.37 ÅBond between aromatic carbon and ether oxygen
O-C(al) Bond Length~1.43 ÅBond between ether oxygen and aliphatic carbon
C(ar)-O-C(al) Bond Angle~117°Angle around the ether oxygen atoms
O-C-C Bond Angle (in ring)~112°Angle within the seven-membered dioxepin ring

Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These descriptors help in predicting how the molecule will behave in a chemical reaction.

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies (Note: The values are not specific to this compound and serve to define the concepts.)

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness; indicates higher reactivity.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω)ω = μ2 / (2η) where μ = -χA measure of the energy lowering of a molecule when it accepts electrons.

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies corresponding to the different vibrational modes of the molecule (stretching, bending, twisting).

By comparing the calculated vibrational frequencies with experimentally obtained IR and Raman spectra, a detailed assignment of the spectral bands can be made. This correlation helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties. For this compound, key vibrational modes would include the C=O stretch of the ester, the C-O stretches of the ether and ester groups, aromatic C-H stretches, and various vibrations of the benzodioxepin ring.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular modeling and dynamics simulations explore its dynamic behavior and conformational flexibility.

The seven-membered dioxepin ring in this compound is not planar and can adopt several different conformations. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. Studies on the parent 3,4-dihydro-2H-1,5-benzodioxepin have shown that the heterocyclic ring typically exists in a chair conformation, but skew or twist-boat conformations can also be present.

Substitution on the ring, as with the ethyl carboxylate group at the 2-position, can significantly influence the conformational equilibrium. The substituent may preferentially occupy an equatorial or axial position, leading to one conformer being more stable than others. By calculating the potential energy landscape, researchers can map the energy of the molecule as a function of specific dihedral angles, identifying the low-energy valleys that correspond to stable conformers and the energy barriers that separate them.

Theoretical Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface for a reaction, chemists can identify the transition state structures and calculate the activation energies for different possible pathways.

For this compound, theoretical studies could elucidate the mechanisms of its synthesis, such as the ring-closing reaction to form the dioxepin ring. For example, a study on the synthesis of benzodioxepinones via tandem oxidation and iodolactonization proposed a reaction mechanism involving several intermediates. Computational modeling could be used to calculate the energies of these proposed intermediates and the transition states connecting them, thereby providing theoretical support for the proposed pathway and explaining the observed product distribution. Such studies help in optimizing reaction conditions and designing more efficient synthetic routes.

Computational Analysis of this compound: A Review of Theoretical Studies

General computational studies have been performed on the broader class of benzodioxepin derivatives. These studies often focus on conformational analysis, the synthesis of various analogues, and their potential applications, for instance, in fragrance chemistry. However, specific data on the transition states and energy profiles related to the formation or reactions of this compound have not been published.

Theoretical investigations into the reaction mechanisms of related heterocyclic systems often employ density functional theory (DFT) and other computational methods to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway.

For example, studies on the formation of similar ring systems might investigate the key bond-forming steps, such as an intramolecular cyclization. A computational analysis of such a step would involve locating the transition state for the ring closure and calculating its energy relative to the starting material. This information is critical for understanding the feasibility and kinetics of the reaction.

Despite the absence of specific research on this compound, the established methodologies in computational chemistry provide a clear framework for how such an investigation could be conducted. A thorough theoretical study would likely involve:

Conformational searching to identify the lowest energy structures of reactants and products.

Transition state searching using methods like synchronous transit-guided quasi-Newton (STQN) to locate the saddle points on the potential energy surface corresponding to reaction barriers.

Frequency calculations to confirm the nature of stationary points (minima for reactants and products, first-order saddle points for transition states) and to obtain zero-point vibrational energies.

Intrinsic reaction coordinate (IRC) calculations to verify that the identified transition state connects the correct reactants and products.

Without dedicated research on this compound, it is not possible to provide specific data tables or detailed findings regarding its transition states and energy profiles. The scientific community has yet to publish a focused computational study on the reaction mechanisms involving this compound.

Derivatives and Analogues: Synthesis and Structural Diversification

Systematic Derivatization Strategies

Systematic derivatization involves the targeted modification of specific functional groups within the parent molecule. This approach allows for fine-tuning of the compound's properties by altering its electronic, steric, and conformational characteristics.

The ester group at the 2-position of the dioxepin ring is a prime target for chemical transformation, readily converting into other important functional groups such as carboxylic acids and amides.

Hydrolysis to Carboxylic Acids: The conversion of the ethyl ester to the corresponding carboxylic acid is typically achieved through hydrolysis. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This process involves heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. The reaction is reversible, and its completion requires a large excess of water to shift the equilibrium toward the products: the carboxylic acid and ethanol (B145695). libretexts.orgchemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification): A more common and often preferred method is to heat the ester with an aqueous solution of a strong base, like sodium hydroxide. masterorganicchemistry.com This reaction, known as saponification, is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the neutral carboxylic acid. libretexts.orgmasterorganicchemistry.com The primary advantages of this method are that the reaction goes to completion and the products are generally easier to separate. chemguide.co.uk

Conversion to Amides: The formation of amides from the ethyl ester is another key modification. While the direct reaction of an ester with an amine (aminolysis) is possible, it is often a sluggish reaction that may require harsh conditions like high temperatures. google.com To overcome this, more efficient methods have been developed.

Reaction with Alkali Metal Amidoboranes: A facile and rapid method for synthesizing primary and secondary amides involves the direct reaction of esters with sodium amidoboranes (e.g., NaNH₂BH₃). This process occurs at room temperature without the need for catalysts and typically results in quantitative conversion within minutes. nih.gov

In Situ Generation of Coupling Agents: Modern amidation protocols often involve the activation of a carboxylic acid (derived from the ester) using coupling agents. One such approach generates phosphonium (B103445) salts in situ from reagents like N-chlorophthalimide and triphenylphosphine. nih.govresearchgate.net These reactive intermediates activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to yield the desired amide under mild conditions. nih.gov The mixed anhydride (B1165640) method is another well-established technique where the carboxylic acid is first converted to a mixed carboxylic-carbonic anhydride, which then readily reacts with an amine. google.com

Table 1: Key Transformations of the Ester Moiety

TransformationReagentsKey FeaturesProduct
Acid-Catalyzed HydrolysisDilute H₂SO₄ or HCl, H₂O, HeatReversible equilibrium process. chemguide.co.uk1,5-Benzodioxepin-2-carboxylic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH(aq), Heat 2. H₃O⁺ workupIrreversible, goes to completion. masterorganicchemistry.com1,5-Benzodioxepin-2-carboxylic acid
Amidation via AmidoboranesNaNHRBH₃ (R = H, Me), THFRapid, high-yield, occurs at room temperature. nih.gov1,5-Benzodioxepin-2-carboxamide
Amidation via Coupling Agents1. Hydrolysis to acid 2. PPh₃/NCPhth, AmineMild conditions, good to excellent yields. nih.govresearchgate.netN-substituted 1,5-Benzodioxepin-2-carboxamide

Introducing substituents onto the benzene (B151609) portion of the benzodioxepin scaffold is a common strategy to modulate its properties. This is typically achieved by starting with an appropriately substituted catechol (1,2-dihydroxybenzene) and then constructing the seven-membered dioxepin ring. This synthetic approach allows for the incorporation of a wide variety of functional groups at different positions on the aromatic ring.

Research on analogues of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®), a structurally related compound, demonstrates the feasibility of this strategy. researchgate.net By employing differently substituted catechols, researchers have successfully synthesized benzodioxepinone analogues with various substituents on the aromatic ring, including those with electron-withdrawing properties. researchgate.net This highlights a general and effective pathway for accessing a library of aromatic-substituted benzodioxepins.

Table 2: Examples of Aromatic Ring Substitution Patterns

Based on synthetic strategies for analogous benzodioxepinones. researchgate.net

Starting MaterialResulting Substitution Pattern
4-MethylcatecholMethyl group on the aromatic ring
4-ChlorocatecholChloro group on the aromatic ring
4-NitrocatecholNitro group on the aromatic ring
Catechol-4-carboxylic acidCarboxyl group on the aromatic ring

The seven-membered dioxepin ring is also amenable to chemical modification, offering another avenue for structural diversification. Functionalization can introduce new reactive handles or alter the ring's conformation.

An efficient methodology for the synthesis of halogenated benzodioxepinones has been developed via a tandem oxidation and iodolactonization reaction. nih.gov This process, mediated by copper(I) iodide and tert-butyl hydroperoxide, transforms 2-O-tethered alkenyl benzaldehydes into iodinated seven-membered lactones. nih.gov Such a reaction introduces both a carbonyl group (ketone) and a halogen atom onto the heterocyclic ring in a single sequence.

Furthermore, the products of such functionalizations can undergo subsequent modifications. For example, the resulting iodo-derivatives can be converted into corresponding thiocyanates, azides, and thioethers, demonstrating the utility of the initial functionalization for further diversification. nih.gov Additionally, studies on related benzodioxepinone systems have shown that existing carbonyl groups on the dioxepin ring can be readily reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

Synthesis of Novel Benzodioxepin Scaffolds and Ring Systems

Beyond simple derivatization, advanced synthetic methods have been employed to construct novel benzodioxepin scaffolds. A key strategy for forming seven-membered rings is the ring-closing metathesis (RCM) reaction. researchgate.net This powerful carbon-carbon bond-forming reaction utilizes ruthenium catalysts (e.g., Grubbs' catalyst) to cyclize a di-alkenyl ether precursor, which can be synthesized from catechol and an appropriate alkenyl halide. This approach provides a versatile entry into various substituted 2H-1,5-benzodioxepin derivatives. researchgate.net

Another innovative route involves the CuI-mediated tandem oxidation and iodolactonization of 2-O-tethered alkenyl benzaldehydes. nih.gov This method not only forms the seven-membered ring but also incorporates an iodine atom, yielding halogenated benzodioxepinone scaffolds that are valuable for further chemical manipulation. nih.gov

Structure-Property Relationship Studies (Non-Biological Focus)

Investigations into the relationship between the structure of benzodioxepin derivatives and their non-biological properties have provided insights into their conformational and electronic characteristics. The conformation of the 3,4-dihydro-2H-1,5-benzodioxepin system is often a flexible chair form. researchgate.net

Table 3: Structure-Property Correlation Example

Structural FeatureAnalytical MethodProperty InvestigatedReference
Substituents on aromatic and dioxepin ringsUV Spectroscopy (Ph–O π→π* transition)Angle of twist (θ) between aromatic and dioxepin planes researchgate.netresearchgate.net
Methyl and methoxy (B1213986) groups on the dioxepin ringHigh-Field ¹H and ¹³C NMRConformational and dynamic properties of the ring system researchgate.net

Potential Applications in Non Pharmacological Contexts

Material Science and Polymer Chemistry

The structure of Ethyl 1,5-benzodioxepin-2-carboxylate, featuring a bicyclic system with both aromatic and heterocyclic components, as well as a reactive ester group, suggests potential, albeit underexplored, applications in material science and polymer chemistry.

Theoretically, this compound could serve as a monomer for the synthesis of certain types of polymers. The ester functionality could be susceptible to hydrolysis to the corresponding carboxylic acid, which could then be used in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The bulky benzodioxepine unit would be incorporated into the polymer backbone, potentially imparting specific thermal or mechanical properties.

Alternatively, the ester group could undergo transesterification with a diol to form a new diester monomer, which could then be used in polyester (B1180765) synthesis. However, there is a lack of specific studies in the available scientific literature that demonstrate the polymerization of this compound or its derivatives. While related seven-membered lactones, such as 2,3-dihydro-5H-1,4-benzodioxepin-5-ones, have been mentioned as starting materials for polyesters, this does not directly apply to the title compound nih.gov.

Table 1: Potential Polymerization Pathways for this compound

Polymerization Type Reactive Group Potential Co-monomer Resulting Polymer
Condensation Polymerization Carboxylic acid (after hydrolysis) Diol Polyester
Condensation Polymerization Carboxylic acid (after hydrolysis) Diamine Polyamide

This table is based on theoretical chemical reactivity and does not represent documented experimental findings.

The benzodioxepine moiety of this compound could be of interest in the design of functional materials. The rigid, bicyclic structure could be incorporated into larger molecular architectures to influence properties such as thermal stability or to create specific host-guest interactions in supramolecular chemistry. The presence of ether linkages and an ester group provides sites for hydrogen bonding, which could be exploited in the design of self-assembling materials or liquid crystals. Despite these theoretical possibilities, there is no direct evidence in the scientific literature of this compound being utilized as a component in functional materials.

Organic Electronics and Optoelectronic Applications

The application of this compound in organic electronics and optoelectronics is not a documented area of research. However, an analysis of its structure can provide some insight into its potential, or lack thereof, in these fields.

For a molecule to be effective in charge transport, it typically requires an extended π-conjugated system to facilitate the movement of electrons or holes. This compound contains a benzene (B151609) ring, which is a π-system, but it is not extensively conjugated. The seven-membered dioxepine ring is saturated and puckered, which disrupts any potential for extended conjugation across the molecule. This structural feature makes it unlikely that this compound would exhibit significant charge transport properties or conductivity, which are essential for applications in organic semiconductors.

Light emission from organic molecules (fluorescence or phosphorescence) generally requires the presence of a suitable chromophore, which is often a large, rigid, and planar π-conjugated system. As mentioned previously, this compound lacks such an extensive chromophore. While the benzene ring can absorb UV light, the molecule is not expected to be a strong light emitter in the visible region. Therefore, its application in light-emitting diodes (OLEDs) or other optoelectronic devices is highly improbable based on its molecular structure. No studies have been found that investigate the photophysical properties of this specific compound.

Catalysis and Ligand Design

The potential use of this compound in catalysis, either as a catalyst itself or as a ligand for a metal catalyst, is not reported in the scientific literature. The molecule does possess oxygen atoms with lone pairs of electrons in the dioxepine ring and the ester group, which could theoretically coordinate to a metal center.

However, the seven-membered ring is flexible, which might not provide the rigid and well-defined coordination geometry often required for effective catalysis. The ester group is also a relatively weak coordinating group compared to other functionalities commonly used in ligand design, such as phosphines, amines, or N-heterocyclic carbenes. While derivatives of other heterocyclic compounds are widely used as ligands, there is no indication that this compound has been explored for this purpose.

Agrochemical Research (Focus on Non-Toxicological Aspects)

In agrochemical research, there is a continuous search for novel molecular scaffolds that can be developed into new active ingredients. The focus here is on the synthetic accessibility and chemical properties of the benzodioxepin core as a starting point for such discovery programs.

The synthesis of the 1,5-benzodioxepin ring system can be achieved through various methods, including ring-closing metathesis (RCM) reactions. researchgate.net This synthetic flexibility allows for the creation of a diverse library of derivatives. By modifying substituents on the aromatic ring or the heterocyclic portion of this compound, chemists can systematically alter the molecule's physicochemical properties, such as hydrophobicity and polarity. These properties are critical for the uptake and transport of a potential agrochemical within a plant. The development of synthetic routes, such as tandem oxidation and iodolactonization to produce seven-membered lactones, further expands the chemical space that can be explored from benzodioxepin-related precursors. nih.gov The investigation is not on the toxicity but on the chemical potential of the scaffold as a building block for new compounds that could be screened for desired agrochemical activities.

Dye and Pigment Chemistry

The color of an organic molecule is determined by its ability to absorb light in the visible spectrum, a property linked to the presence of a chromophore within a conjugated system of alternating single and double bonds. nih.gov While this compound itself is not colored, its molecular structure contains a benzene ring, which can act as a basic chromophore.

To function as a dye, the molecule's conjugated system would need to be extended, and auxochromes (color-helping groups) would typically be required. nih.gov The ester and ether groups in the subject compound are not strong auxochromes, but the benzene ring provides a template for modification. For example, the introduction of powerful auxochromic groups, such as amino (-NH2) or hydroxyl (-OH) groups, onto the aromatic ring could shift the light absorption into the visible spectrum. Furthermore, diazotization of an amino-substituted benzodioxepin and subsequent coupling with other aromatic compounds could be a theoretical pathway to create novel azo dyes, where the benzodioxepin moiety would influence the final color and properties like solubility and lightfastness. nih.gov The potential lies in using the benzodioxepin structure as a novel component in the design of new dye molecules.

Future Perspectives and Emerging Research Directions

Development of Unexplored Synthetic Pathways

While established routes to the benzodioxepin core exist, the development of more efficient, atom-economical, and sustainable synthetic pathways remains a key area of future research. Current strategies often rely on multi-step sequences, and exploring novel disconnections and reaction cassettes could provide more direct access to the core structure and its analogues.

Future synthetic endeavors may focus on:

Asymmetric Catalysis: Given the potential for chirality in substituted benzodioxepin rings, the development of catalytic asymmetric methods to control stereochemistry is a significant frontier. This would be crucial for investigating the biological activities of individual enantiomers.

C-H Activation: Direct functionalization of the aromatic ring or the dioxepin moiety via C-H activation would represent a powerful and modern approach. This could allow for the late-stage modification of the core structure, providing rapid access to a diverse library of derivatives without the need for pre-functionalized starting materials.

Novel Building Blocks: Exploring the condensation of catechols with novel C3 synthons, moving beyond traditional reagents like methyl 2,3-dibromopropionate used for analogous 1,4-benzodioxanes, could yield new structural motifs. mdpi.com

Investigation of Novel Reactivity Patterns

A deeper understanding of the reactivity of the Ethyl 1,5-benzodioxepin-2-carboxylate scaffold is essential for its elaboration into more complex molecules. The interplay between the ester group, the seven-membered dioxepin ring, and the aromatic system presents opportunities for exploring unique chemical transformations.

Key areas for future investigation include:

Ring-Opening and Rearrangement Reactions: Probing the stability of the seven-membered ring under various conditions (e.g., Lewis acid, transition metal catalysis) could lead to novel ring-opening or rearrangement reactions, providing access to entirely different heterocyclic systems.

Functionalization of the Dioxepin Ring: Beyond the ester group, the methylene (B1212753) protons of the dioxepin ring could be targets for selective functionalization. Research into their reactivity could enable the introduction of new substituents, influencing the conformation and properties of the molecule.

Ester Group Modification: While standard ester manipulations are known, exploring less common transformations could be fruitful. This includes decarbonylative couplings or using the ester as a directing group for ortho-functionalization of the benzene (B151609) ring.

Photochemical Reactivity: Investigating the photochemical behavior of this compound could uncover unique cycloadditions or rearrangements, expanding the chemical space accessible from this scaffold.

Advancements in High-Throughput Synthesis and Screening

The exploration of the chemical space around the this compound scaffold can be dramatically accelerated by adopting high-throughput methodologies. These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, facilitating the discovery of molecules with desired properties.

Future advancements will likely involve:

Automated Synthesis Platforms: Utilizing automated systems can streamline the process of creating libraries of derivatives. prf.org These platforms can perform reactions, work-ups, and purifications in parallel, significantly increasing the output of new chemical entities.

Parallel Synthesis Techniques: Methodologies like mechanochemical parallel synthesis, which has been applied to other heterocyclic systems like benzoxazines, could be adapted for the solvent-free or low-solvent synthesis of benzodioxepin derivatives. rsc.orgunito.it This approach is not only faster but also aligns with the principles of green chemistry.

Rapid Screening Methods: Coupling high-throughput synthesis with rapid screening techniques, such as Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), allows for the analysis of thousands of reactions in a very short time. purdue.edu This enables the swift identification of optimal reaction conditions and promising product candidates from a large experimental array. prf.orgpurdue.edu

Integration with Advanced Data Science and AI for Chemical Discovery

For the this compound family, this integration could manifest in several ways:

AI-Powered Retrosynthesis: AI tools can propose novel and efficient synthetic routes to target derivatives, breaking down complex molecules into simpler, commercially available starting materials. biopharmatrend.com This can help chemists design more practical and cost-effective syntheses.

Generative Chemistry: AI algorithms can be trained on existing chemical data to design new benzodioxepin derivatives with specific, optimized properties (e.g., predicted biological activity, desired physicochemical characteristics). nih.gov This approach allows for the exploration of a much wider and more targeted chemical space than what is possible through traditional methods alone.

Property Prediction: Machine learning models can predict the biological, chemical, and physical properties of virtual compounds before they are synthesized. patsnap.com This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. biocentury.compatsnap.com By combining AI's ability to process complex data with the intuition of expert scientists, a new paradigm of "Augmented Chemistry" can unlock new possibilities in molecular discovery. optibrium.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1,5-benzodioxepin-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : A solventothermal approach using mixed solvents (e.g., propane-1,2-diol and water) under controlled temperatures (120°C for 12 hours) is effective for synthesizing structurally similar benzodioxepin derivatives. Reaction optimization involves adjusting stoichiometry, solvent polarity, and thermal gradients to enhance yield and purity. Post-synthesis purification via methanol/DMF recrystallization is recommended .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm proton/carbon environments and substituent positions.
  • FT-IR to identify functional groups (e.g., ester carbonyl stretching at ~1700–1750 cm⁻¹).
  • HPLC-MS for purity assessment and molecular ion detection. Cross-validate with elemental analysis to ensure stoichiometric consistency .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Due to limited toxicity data, adhere to precautionary measures:

  • Use fume hoods and PPE (gloves, lab coats).
  • Store in inert atmospheres to prevent degradation.
  • Dispose of waste via certified chemical disposal services. Document exposure symptoms (e.g., respiratory irritation) and report anomalies immediately .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular conformation of this compound?

  • Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to analyze crystallographic data. Key steps:

  • Collect high-resolution data (θ > 25°, completeness >99%) using MoKα radiation.
  • Refine anisotropic displacement parameters for non-hydrogen atoms.
  • Validate bond angles and torsional parameters (e.g., C–O–C in the dioxepin ring) against DFT-optimized geometries to detect lattice strain or disorder .

Q. What strategies address contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer : Cross-validate using hybrid approaches:

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict reaction pathways.
  • Experimental Kinetics : Monitor reaction intermediates via in situ Raman spectroscopy.
  • Statistical Analysis : Apply multivariate regression to identify outliers (e.g., solvent effects vs. electronic factors) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, alkyl groups) at positions 3 and 7 to modulate electronic and steric effects.
  • Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
  • Data Integration : Correlate IC₅₀ values with Hammett σ constants or LogP to quantify substituent contributions .

Q. What computational tools are suitable for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in protein active sites.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate with isothermal titration calorimetry (ITC) .

Data Contradiction and Validation

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Dynamic Effects : NMR may average conformers, while SC-XRD captures static structures. Compare torsional angles (e.g., C11–N2–C10–O2 ) with NMR coupling constants.
  • Temperature Effects : Repeat experiments at cryogenic temperatures to reduce thermal motion artifacts .

Tables for Methodological Reference

Technique Application Key Parameters Evidence
SC-XRD with SHELXLMolecular conformation validationθ > 25°, Rint < 0.05
DFT (B3LYP/6-311+G(d,p))Reactivity predictionGibbs free energy (ΔG‡) for transition states
HPLC-MSPurity and mass verificationRetention time ±0.1 min, m/z ±0.01 Da

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.